molecular formula C13H22N2O B15073137 (R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol CAS No. 162150-54-1

(R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol

Cat. No.: B15073137
CAS No.: 162150-54-1
M. Wt: 222.33 g/mol
InChI Key: RSXGAEPLEHQTKS-NWDGAFQWSA-N
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Description

®-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with both amine and alcohol functional groups, making it versatile for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(S)-2-Aminopropylamino]-2-propanol typically involves the regioselective ring-opening of epoxides with amines. This method is metal- and solvent-free, using acetic acid as a mediator to achieve high yields and excellent regioselectivity . Another approach involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of catalytic processes, such as the Sandmeyer reaction, allows for the substitution of aromatic amino groups via diazonium salts and subsequent displacement with nucleophiles . These methods ensure high purity and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-[(S)-2-Aminopropylamino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, replacing functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid for ring-opening reactions, hydrogen gas for reduction, and diazonium salts for substitution . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the chiral centers.

Major Products Formed

Major products formed from these reactions include β-amino alcohols, ketones, aldehydes, and substituted amines .

Scientific Research Applications

Chemistry

In chemistry, ®-1-[(S)-2-Aminopropylamino]-2-propanol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for enantioselective synthesis and as a precursor for various pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with proteins makes it useful for bioconjugation studies .

Medicine

Medically, ®-1-[(S)-2-Aminopropylamino]-2-propanol is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and receptors .

Industry

Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of ®-1-[(S)-2-Aminopropylamino]-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets ®-1-[(S)-2-Aminopropylamino]-2-propanol apart is its specific chiral configuration and the presence of both amine and alcohol functional groups. This unique structure allows for diverse chemical reactivity and broad applicability in various fields .

Properties

CAS No.

162150-54-1

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

(2R)-1-[[(2S)-2-aminopropyl]-benzylamino]propan-2-ol

InChI

InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3/t11-,12+/m0/s1

InChI Key

RSXGAEPLEHQTKS-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H](CN(CC1=CC=CC=C1)C[C@@H](C)O)N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(C)O)N

Origin of Product

United States

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